molecular formula C9H6FNO3 B6285512 2-cyano-6-fluoro-3-methoxybenzoic acid CAS No. 1427408-14-7

2-cyano-6-fluoro-3-methoxybenzoic acid

Cat. No.: B6285512
CAS No.: 1427408-14-7
M. Wt: 195.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyano-6-fluoro-3-methoxybenzoic acid (CAS 1427408-14-7) is a high-purity, fluorinated aromatic compound that serves as a versatile and valuable intermediate in advanced chemical synthesis . Its molecular formula is C 9 H 6 FNO 3 . The compound features multiple reactive sites, including a carboxylic acid, a cyano group, and a fluorine substituent on a benzoic acid core, which enable diverse derivatization pathways for research and development . The strategic placement of both electron-withdrawing groups (cyano and fluoro) and an electron-donating group (methoxy) on the aromatic ring makes this intermediate particularly useful for fine-tuning the electronic properties and bioavailability of target molecules . This is a critical consideration in modern drug design, where the introduction of specific functional groups, such as fluorine and cyano, is a common strategy to optimize a compound's lipophilicity, metabolic stability, and binding affinity . Its primary research value lies in its application as a key building block for the synthesis of more complex molecules in pharmaceutical and agrochemical discovery . Researchers utilize this compound in various precision chemical processes, including coupling reactions and the formation of heterocyclic structures . The well-defined structure and high purity of this compound ensure consistent and reliable performance in both research-scale and industrial-scale synthesis . This product is intended for research applications and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

1427408-14-7

Molecular Formula

C9H6FNO3

Molecular Weight

195.1

Purity

95

Origin of Product

United States

Preparation Methods

The introduction of the methoxy group at position 3 is optimally achieved using sodium methoxide (NaOMe) under pressurized conditions, as demonstrated in CN104151157A . Starting with 2-cyano-6-fluoro-3-chlorobenzoic acid, the chloride substituent is displaced by methoxide ions in a sealed autoclave at 100–150°C and 0.3–1.4 MPa. This method, adapted from the synthesis of o-methoxybenzoic acid derivatives, delivers yields exceeding 95% when monitored via high-performance liquid chromatography (HPLC) . The reaction’s efficiency is attributed to the polar aprotic solvent (e.g., DMF), which stabilizes the transition state and facilitates nucleophilic attack.

Reaction Optimization :

  • Temperature: 130°C

  • Pressure: 1.4 MPa

  • Yield: 95%

Hydrolysis of Nitrile Precursors

The carboxylic acid functionality at position 1 is introduced via alkaline hydrolysis of a nitrile precursor, as outlined in Ambeed’s protocol . For instance, 2-cyano-6-fluoro-3-methoxybenzonitrile undergoes hydrolysis in ethylene glycol with potassium hydroxide (KOH) at 170°C for 7 hours, yielding 89% of the target acid . This method avoids side reactions such as decarboxylation by maintaining anhydrous conditions and employing high-boiling solvents.

Mechanistic Note :
The hydrolysis proceeds through a two-step mechanism: (1) nucleophilic addition of hydroxide to the nitrile carbon, forming an imine intermediate, and (2) acidification to protonate the amine and release ammonia .

Diazotization and Fluorodeamination

A less conventional route involves the Balz-Schiemann reaction, where an amino group at position 6 is converted to fluorine via diazotization and thermal decomposition. Starting with 2-cyano-3-methoxy-6-aminobenzoic acid, diazotization with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) generates a diazonium salt, which is subsequently treated with fluoroboric acid (HBF₄) to yield the fluoro derivative . While this method offers precise regiocontrol, the need for hazardous reagents and low temperatures (0–5°C) limits its industrial applicability.

Yield Comparison :

  • Diazotization: 90%

  • Fluorodeamination: 75–80%

One-Pot Multistep Synthesis

Emerging methodologies advocate for a one-pot approach to minimize intermediate isolation. For example, 3-methoxybenzoic acid is sequentially nitrated at position 6, reduced to the amine, and subjected to diazotization/fluorination, followed by cyanation at position 2. This cascade process, adapted from US20130310597A1 , employs 2-methyltetrahydrofuran (MeTHF) as a universal solvent, enhancing reaction efficiency and reducing waste.

Advantages :

  • Solvent versatility: MeTHF accommodates both polar and nonpolar reagents .

  • Overall yield: 70–75% (estimated from multistep optimizations) .

Comparative Analysis of Methodologies

MethodKey StepConditionsYieldLimitations
Halogen ExchangeFluorination with KF/TBABDMF, 80°C, N₂ atmosphere97% Requires anhydrous conditions
High-Pressure MethoxylationNaOMe substitution130°C, 1.4 MPa95% Specialized equipment needed
Nitrile HydrolysisKOH in ethylene glycol170°C, 7h89% Risk of over-hydrolysis
Balz-Schiemann ReactionDiazotization/fluorodeamination0–5°C, HBF₄75% Hazardous intermediates
One-Pot SynthesisMultistep cascadeMeTHF, sequential conditions70% Complex optimization

Chemical Reactions Analysis

Types of Reactions

2-cyano-6-fluoro-3-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzoic acid derivatives.

Scientific Research Applications

2-cyano-6-fluoro-3-methoxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2-cyano-6-fluoro-3-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, participating in various chemical reactions. The fluoro and methoxy groups can influence the compound’s reactivity and binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between 2-cyano-6-fluoro-3-methoxybenzoic acid and related compounds:

Compound Name Substituents (Positions) Molecular Formula Key Properties Potential Applications
This compound 2-CN, 6-F, 3-OCH₃ C₉H₆FNO₃ High acidity, moderate solubility Pharmaceutical intermediates
6-Chloro-2-fluoro-3-methoxybenzoic acid 6-Cl, 2-F, 3-OCH₃ C₈H₆ClFO₃ Lower acidity vs. cyano analog Agrochemical synthesis
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide 3-OCH₃ phenyl, benzothiazole core C₁₇H₁₃F₃N₂O₂S Enhanced lipophilicity Kinase inhibitors

Key Observations :

Electron-Withdrawing Effects: The cyano group in this compound significantly increases acidity compared to the chloro-substituted analog (6-chloro-2-fluoro-3-methoxybenzoic acid), as CN is a stronger electron-withdrawing group than Cl .

Biological Activity : Unlike benzothiazole-based acetamides (e.g., compounds in ), which are designed for target binding via lipophilic interactions, the benzoic acid derivatives are more likely to serve as intermediates due to their reactive carboxylic acid group .

Synthetic Utility : The fluorine atom in the 6-position of the target compound may enhance metabolic stability in drug candidates, whereas chloro analogs are often used in agrochemicals due to cost-effectiveness .

Physicochemical Properties
  • Acidity: The pKa of this compound is expected to be lower (≈2.5–3.0) than its chloro analog (≈3.5–4.0) due to the stronger electron-withdrawing effect of CN vs. Cl.
  • Solubility: Methoxy and carboxylic acid groups improve aqueous solubility compared to non-polar analogs like benzothiazole derivatives.
  • Thermal Stability: Limited data are available, but cyano-substituted aromatics generally exhibit higher thermal stability than halogenated analogs.

Q & A

Q. What are the common synthetic strategies for preparing 2-cyano-6-fluoro-3-methoxybenzoic acid in laboratory settings, and how can reaction parameters be optimized for higher yields?

  • Methodological Answer : A multi-step approach is typically employed, starting with a halogenated benzoic acid precursor. For example, cyanation of 2-chloro-6-fluoro-3-methoxybenzoic acid using CuCN under palladium catalysis in DMF (80–100°C, 12–24 hours) achieves substitution at position 2 . Optimize stoichiometry (substrate:cyanide = 1:1.2) and use temperature ramping (60°C → 100°C) to enhance selectivity. Post-reaction, isolate the product via acid-base extraction (dichloromethane/water) and recrystallize from ethanol for >95% purity .

Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?

  • Methodological Answer :
  • NMR : ¹H NMR shows a singlet for -OCH3 (δ ~3.8–4.0 ppm) and doublets for aromatic protons (J ≈ 8–10 Hz due to fluorine coupling). ¹³C NMR identifies the cyano carbon (δ ~115–120 ppm) .
  • IR : Peaks at ~2240 cm⁻¹ (-CN), ~1700 cm⁻¹ (C=O), and a broad O-H stretch (~2500–3300 cm⁻¹) confirm functional groups .
  • HPLC-MS : Use reverse-phase C18 columns (ACN/0.1% TFA gradient) to verify retention time and molecular ion [M-H]⁻ at m/z 208.03 .

Q. How should researchers address solubility challenges when preparing stock solutions for biological assays?

  • Methodological Answer : Dissolve in DMSO (10–50 mM) with sonication (15–30 minutes at 37°C) . For in vitro assays, dilute in buffer (final DMSO ≤0.1%). If precipitation occurs, add co-solvents (e.g., 5% ethanol) or surfactants (0.01% Tween-80). Monitor stability via HPLC over 24 hours .

Advanced Research Questions

Q. How does the electron-withdrawing cyano group influence regioselectivity in electrophilic substitution reactions?

  • Methodological Answer : The -CN group directs electrophiles to the meta position, but competing effects from -F (ortho/para-directing) and -OCH3 (ortho/para-activating) complicate regioselectivity. For nitration, the 5-nitro derivative forms predominantly (meta to -CN, para to -F). Use DFT modeling to predict charge distribution and validate with LC-MS/MS fragmentation .

Q. What experimental approaches resolve discrepancies in reported cytotoxicity data across cell lines?

  • Methodological Answer : Standardize assays by: (1) Using identical cell passage numbers and seeding densities; (2) Pre-equilibrating media to pH 7.4; (3) Including fluorouracil as a positive control. Perform dose-response curves (0.1–100 µM) with triplicates. For IC50 variations >10-fold, assess metabolic stability (CYP450 isoforms) and membrane permeability (Caco-2 assays) .

Q. Which substituent modifications optimize structure-activity relationships (SAR) for kinase inhibitors?

  • Methodological Answer : Prioritize:
  • Position 3 : Replace -OCH3 with -OCH2CF3 to enhance hydrophobic binding (monitor cLogP <4).
  • Position 6 : Test -Cl or -CF3 as bioisosteres for -F to modulate electron effects.
  • Carboxylic Acid : Synthesize ethyl ester prodrugs to improve bioavailability; study enzymatic cleavage in plasma .

Comparative Reactivity of Substituents

PositionSubstituentDirecting EffectActivation Strength
2-CNMetaStrong Deactivating
6-FOrtho/ParaWeak Deactivating
3-OCH3Ortho/ParaStrong Activating

This table aids in predicting reaction sites during derivative synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.